
3-(3-Hydroxypropyl)benzonitrile
Vue d'ensemble
Description
3-(3-Hydroxypropyl)benzonitrile is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 .
Molecular Structure Analysis
The molecular structure of 3-(3-Hydroxypropyl)benzonitrile consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Hydroxypropyl)benzonitrile include its molecular formula (C10H11NO), molecular weight (161.2), and its structure .Applications De Recherche Scientifique
1. Solar Cell Efficiency
Benzonitrile derivatives, including those similar to 3-(3-Hydroxypropyl)benzonitrile, have been utilized in the field of solar energy. Particularly, benzonitrile-based electrolytes have shown a significant positive impact on the efficiency and stability of Dye Sensitized Solar Cells (DSSCs). Their low vapor pressure ensures long-term stability, maintaining efficiency values around 8% for over 1300 hours (Latini et al., 2014).
2. Synthesis of Bioactive Compounds
3-(3-Hydroxypropyl)benzonitrile and similar compounds have been instrumental in synthesizing various bioactive molecules. For instance, a novel synthesis of 3-amino-1,2-benzisoxazoles from benzonitrile derivatives has been described, providing an entry into complex ring systems used in pharmaceuticals (Shutske & Kapples, 1989).
3. Ionic Liquid Environment Monitoring
Benzonitrile, including structures akin to 3-(3-Hydroxypropyl)benzonitrile, serves as an infrared probe for monitoring the local environment of ionic liquids. This application is particularly relevant in understanding hydrogen bonding and intrinsic electric fields in ionic liquids, which are crucial in various industrial and chemical processes (Zhang et al., 2013).
4. Chemical Synthesis and Catalysis
Compounds structurally related to 3-(3-Hydroxypropyl)benzonitrile have been used in diverse chemical synthesis and catalytic processes. For example, they are utilized in the preparation of spiro compounds through sulfuric acid-promoted cascade cyclization. This process highlights the versatility of benzonitrile derivatives in synthesizing complex organic molecules (Sun et al., 2017).
Safety and Hazards
3-(3-Hydroxypropyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical .
Propriétés
IUPAC Name |
3-(3-hydroxypropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSJPOCSHJYKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551270 | |
| Record name | 3-(3-Hydroxypropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypropyl)benzonitrile | |
CAS RN |
83101-13-7 | |
| Record name | 3-(3-Hydroxypropyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83101-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Hydroxypropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

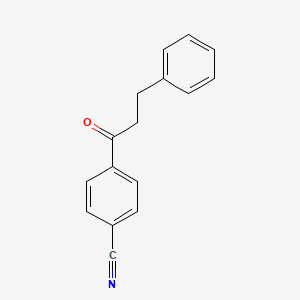

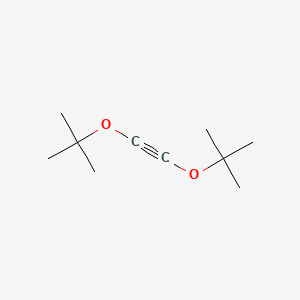

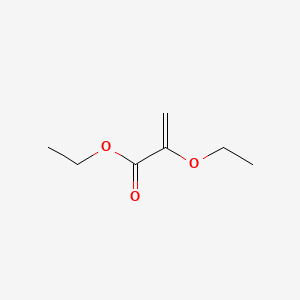
![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1610624.png)

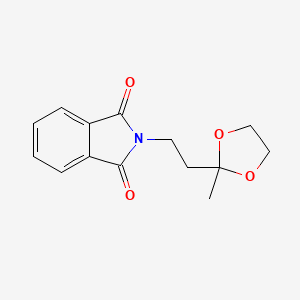
![tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1610630.png)

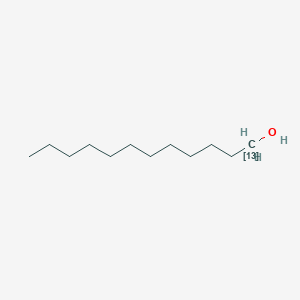
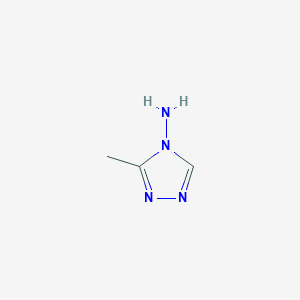
![(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid](/img/structure/B1610635.png)
![4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1610636.png)